Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, is a chemical compound with the molecular formula C8H9NO2S3. It is known for its unique structure, which includes a sulfonyl group attached to a carbamodithioic acid moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, can be synthesized through the reaction of 4-methylbenzenesulfonamide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the formation of the carbamodithioic acid group.
Industrial Production Methods
In an industrial setting, the production of carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted carbamodithioic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamodithioic acid, ((4-chlorophenyl)sulfonyl)-
- Carbamodithioic acid, ((4-nitrophenyl)sulfonyl)-
- Carbamodithioic acid, ((4-methoxyphenyl)sulfonyl)-
Uniqueness
Carbamodithioic acid, ((4-methylphenyl)sulfonyl)-, is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
5706-65-0 |
---|---|
Molekularformel |
C8H9NO2S3 |
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
(4-methylphenyl)sulfonylcarbamodithioic acid |
InChI |
InChI=1S/C8H9NO2S3/c1-6-2-4-7(5-3-6)14(10,11)9-8(12)13/h2-5H,1H3,(H2,9,12,13) |
InChI-Schlüssel |
SZIJCAQOUZBADT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.